4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone
Description
Properties
IUPAC Name |
4-[4-(4-fluorophenyl)sulfonylpiperazine-1-carbonyl]-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O4S/c21-14-5-7-15(8-6-14)29(27,28)24-11-9-23(10-12-24)20(26)17-13-19(25)22-18-4-2-1-3-16(17)18/h1-8,13H,9-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVUOJAJGOMRDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC(=O)NC3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone typically involves multiple steps, starting with the preparation of the quinolinone core. This is followed by the introduction of the piperazine ring and the fluorophenyl sulfonyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control the reaction parameters. The purification process often involves crystallization, distillation, and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions vary depending on the desired transformation, but they often require controlled temperatures, specific pH levels, and the use of catalysts to enhance the reaction rate and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce quinolinone derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more hydrogenated forms of the compound.
Scientific Research Applications
Calcium Channel Modulation
Research indicates that derivatives of piperazine, including the compound , exhibit activity as modulators of Cav2.2 calcium channels. These channels are critical in neurotransmitter release and pain signaling pathways. Studies have shown that specific piperazine derivatives can inhibit these channels, suggesting potential applications in pain management and neurological disorders .
Anticancer Activity
Quinolinone-based compounds have been studied for their anticancer properties. The structural modifications in 4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone may enhance its ability to induce apoptosis in cancer cells. Preliminary studies have indicated that similar compounds can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation .
Antimicrobial Properties
Recent investigations into quinolinone derivatives have highlighted their potential as antimicrobial agents. The sulfonyl group in this compound may play a significant role in enhancing its activity against various bacterial strains. Research has demonstrated that modifications to the quinolinone structure can improve efficacy against resistant bacterial strains .
Table 1: Summary of Case Studies on this compound
Mechanism of Action
The mechanism of action of 4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazinyl-Quinolinone Derivatives with Sulfonamide Substituents
- Compound 6h, 6i, 6j (): These analogs share the bis(4-fluorophenyl)methyl-piperazine backbone but differ in sulfonamide substituents (e.g., 3-sulfamoylaminophenyl vs. 4-sulfamoylaminophenyl). Synthetic Routes: Synthesized via nucleophilic substitution or coupling reactions, yielding 45–72% isolated yields. Physical Properties: Melting points range from 132–230°C, reflecting structural variations. Biological Relevance: While explicit data on the target compound’s activity is absent, sulfonamide-piperazine hybrids are frequently associated with antipsychotic or antimicrobial effects .
Aripiprazole and Neuroleptic Analogs
- Aripiprazole (OPC-14597) (): Features a 2,3-dichlorophenyl-piperazine group attached to a quinolinone via an alkoxy linker. Key Differences: The target compound replaces the dichlorophenyl group with a 4-fluorophenylsulfonyl moiety and uses a carbonyl linker instead of an alkoxy chain. Biological Impact: Aripiprazole’s dopamine D₂ partial agonism is attributed to its dichlorophenyl group; the fluorophenylsulfonyl substituent in the target compound may alter receptor selectivity or pharmacokinetics .
Fluoroquinolone Derivatives with Piperazinylcarbopiperazino Groups
- Compounds 5a–m (): These antimicrobial agents incorporate dual piperazine rings (one acylated/sulfonylated) linked to a fluoroquinolone core. Structural Contrast: The target compound lacks the fluoroquinolone’s carboxylic acid and cyclopropyl groups but retains the piperazine-sulfonyl motif. Activity Implications: Fluoroquinolones with benzenesulfonyl-piperazine groups exhibit enhanced Gram-negative activity, suggesting the target compound’s sulfonyl group could influence membrane penetration .
Sigma Receptor Agonists with Piperazinylalkyl-Quinolinone Moieties
- Compound 34b (): A sigma receptor agonist with a 3-chlorophenyl-piperazine group tethered to a methoxyquinolinone.
Tabulated Comparison of Key Compounds
*Calculated based on empirical formula (C₂₀H₁₇FN₃O₃S).
†Estimated from molecular formulas in .
‡Approximate values from literature.
Discussion of Structural-Activity Relationships (SAR)
- Sulfonyl vs. Chlorophenyl Groups : The 4-fluorophenylsulfonyl group may enhance metabolic stability compared to halogenated aryl groups (e.g., in aripiprazole) due to reduced susceptibility to oxidative metabolism .
- Quinolinone vs. Fluoroquinolone Cores: The absence of a carboxylic acid group (as in fluoroquinolones) likely shifts the target compound’s activity away from DNA gyrase inhibition toward central nervous system targets .
Biological Activity
The compound 4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Structure and Synthesis
The molecular structure of the compound includes a quinolinone core, a piperazine ring, and a sulfonamide moiety. This structural complexity suggests diverse interactions with biological targets.
Synthesis Overview:
The synthesis of this compound typically involves multi-step organic reactions. Key steps may include:
- Formation of the piperazine ring.
- Introduction of the sulfonyl group.
- Carbonylation to attach the quinolinone moiety.
Each step requires precise control of reaction conditions to maximize yield and minimize by-products.
Biological Activity
The biological activity of this compound has been investigated across various studies, revealing its potential in several pharmacological areas:
Antimicrobial Activity
Research indicates that derivatives of quinolinone compounds often exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 8 |
| Compound B | Escherichia coli | 16 |
Anticancer Activity
Quinolinone derivatives are known for their anticancer properties. In vitro studies have demonstrated that certain analogs can inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and disrupting cell cycle progression. For example, a derivative with similar structural features showed IC50 values of 20 nM against various cancer cell lines, indicating potent cytotoxicity .
Antiviral Activity
Some studies have suggested antiviral potential against specific viruses, particularly in the context of respiratory infections. The mechanism may involve interference with viral replication processes, although further research is needed to elucidate these pathways fully .
Case Studies
Several case studies highlight the effectiveness of similar compounds:
- Study on Antimicrobial Efficacy :
- Anticancer Mechanisms :
- Structure-Activity Relationship Analysis :
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-({4-[(4-fluorophenyl)sulfonyl]piperazino}carbonyl)-2(1H)-quinolinone to improve yield and purity?
- Methodological Answer : Synthesis optimization involves multi-step reactions, including sulfonylation of the piperazine ring and subsequent coupling to the quinolinone core. Key factors include:
- Temperature control : Maintaining 0–5°C during sulfonylation to minimize side reactions (e.g., over-sulfonation) .
- Solvent selection : Using anhydrous dichloromethane (DCM) or dimethylformamide (DMF) to enhance solubility and reaction efficiency .
- Catalysts : Employing coupling agents like EDCI/HOBt for amide bond formation between the piperazine and quinolinone moieties .
- Purity monitoring : Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) for real-time reaction tracking .
Q. What analytical techniques are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the integration of the 4-fluorophenyl sulfonyl group and piperazine-quinolinone linkage (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M+H]⁺) and fragments, such as the loss of the sulfonyl group (m/z ~123) .
- Infrared Spectroscopy (IR) : Peaks at ~1340 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (C=O stretch) confirm functional groups .
Advanced Research Questions
Q. How does the introduction of the 4-fluorophenyl sulfonyl group influence the compound's biological activity compared to other substituents?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : The 4-fluorophenyl sulfonyl group enhances receptor binding affinity due to its electron-withdrawing properties, which stabilize interactions with hydrophobic pockets in target proteins (e.g., sigma receptors) .
- Comparative assays : Replace the 4-fluorophenyl group with methylsulfonyl or chlorophenyl analogs and evaluate potency in receptor-binding assays (e.g., sigma receptor inhibition IC₅₀ values) .
- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) predict binding poses and interaction energies with targets like the dopamine D2 receptor .
Q. What are the key considerations in designing in vitro assays to evaluate the compound's interaction with sigma receptors?
- Methodological Answer :
- Receptor preparation : Isolate rat brain membranes and use radioligands like [³H]DTG to assess competitive binding .
- Concentration gradients : Test compound concentrations from 1 nM to 10 µM to determine IC₅₀ values .
- Control compounds : Include known agonists (e.g., SKF-10,047) and antagonists (e.g., rimcazole) to validate assay specificity .
- Functional assays : Measure cAMP modulation or calcium flux in transfected cell lines (e.g., CHO-K1 cells expressing sigma-1 receptors) .
Q. How can conflicting data regarding the compound's efficacy in different pharmacological models be resolved?
- Methodological Answer :
- Model standardization : Compare results across consistent animal models (e.g., forced-swim test for antidepressants vs. acetic acid-induced ulcers for antiulcer activity) .
- Dose-response analysis : Ensure equivalent molar dosing in studies; discrepancies may arise from bioavailability differences (e.g., solubility in DMSO vs. saline) .
- Meta-analysis : Use statistical tools (e.g., RevMan) to aggregate data from multiple studies and identify outliers or confounding variables .
- Mechanistic follow-up : Conduct knock-out mouse studies or siRNA silencing to confirm target specificity (e.g., sigma receptor dependency) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
